molecular formula C18H20N4O B7051278 1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea

1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea

Cat. No.: B7051278
M. Wt: 308.4 g/mol
InChI Key: AYJJJPLDPXDLLV-UHFFFAOYSA-N
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Description

1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea is a synthetic organic compound that features a unique structure combining an indole moiety with a pyridine ring through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the urea linkage.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea: Lacks the methyl group at the 6-position of the indole ring.

    1-[2-(6-chloro-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea: Contains a chlorine atom instead of a methyl group at the 6-position.

Uniqueness

1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea is unique due to the presence of the 6-methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain molecular targets, potentially increasing its efficacy as a therapeutic agent .

Properties

IUPAC Name

1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-2-3-16-15(12-21-17(16)10-13)6-9-20-18(23)22-11-14-4-7-19-8-5-14/h2-5,7-8,10,12,21H,6,9,11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJJJPLDPXDLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CCNC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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